Dimoxamine

Description

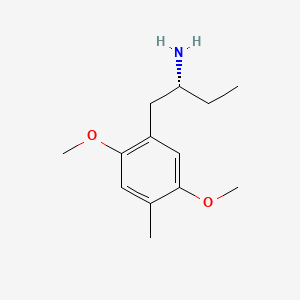

Structure

3D Structure

Properties

CAS No. |

52842-59-8 |

|---|---|

Molecular Formula |

C13H21NO2 |

Molecular Weight |

223.31 g/mol |

IUPAC Name |

(2R)-1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine |

InChI |

InChI=1S/C13H21NO2/c1-5-11(14)7-10-8-12(15-3)9(2)6-13(10)16-4/h6,8,11H,5,7,14H2,1-4H3/t11-/m1/s1 |

InChI Key |

MLYCFWZIAJAIGW-LLVKDONJSA-N |

SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |

Isomeric SMILES |

CC[C@H](CC1=C(C=C(C(=C1)OC)C)OC)N |

Canonical SMILES |

CCC(CC1=C(C=C(C(=C1)OC)C)OC)N |

Synonyms |

1-(4-methyl)-2,5-dimethoxyphenyl-2-aminobutane 2-amino-1-(2,5-dimethoxy-4-methylphenyl)butane BL 3912A BL-3912A dimoxamine dimoxamine hydrochloride dimoxamine hydrochloride, (+-)-isomer dimoxamine hydrochloride, (R)-isomer dimoxamine hydrochloride, (S)-isomer dimoxamine, (+-)-isomer dimoxamine, (S)-isomer MDPA-1 |

Origin of Product |

United States |

The Enigmatic Phenethylamine: A Technical Guide to Alexander Shulgin's Research on Dimoxamine (Ariadne)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimoxamine, also known by Alexander Shulgin's codename Ariadne (and the chemical designation 4C-D), is a phenethylamine derivative that stands as a unique entry in the annals of psychoactive compound research. First synthesized and explored by Shulgin, Dimoxamine was notable for its distinct psychological effects, which diverged significantly from its structurally related and more classically psychedelic cousins like DOM (2,5-dimethoxy-4-methylamphetamine). This technical guide provides an in-depth overview of Shulgin's foundational research on Dimoxamine, supplemented with subsequent pharmacological findings, to offer a comprehensive resource for the scientific community.

Chemical and Pharmacological Profile

Dimoxamine is chemically known as 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane. Its defining structural feature is the alpha-ethyl group, which distinguishes it from the alpha-methyl group of DOM. This seemingly minor modification has profound implications for its pharmacological activity.

Quantitative Pharmacological Data

Dimoxamine is a partial agonist at serotonin 5-HT2A receptors, which is believed to be the primary mechanism underlying its psychoactive effects.[1][2][3] Unlike full agonists such as DOM, which often produce potent psychedelic and hallucinogenic effects, Dimoxamine's partial agonism results in a different experiential profile.[1] The following tables summarize the available quantitative data on Dimoxamine's receptor interactions and its observed dosages and effects as documented by Alexander Shulgin.

| Receptor | Assay Type | Value | Species |

| 5-HT2A | Gq BRET | EC50 = 149 nM ((R)-enantiomer) | Human |

| 5-HT2B | Gq BRET | EC50 = 739 nM ((R)-enantiomer) | Human |

| 5-HT2C | Gq BRET | EC50 = 249 nM ((R)-enantiomer) | Human |

Table 1: Receptor Affinity and Functional Activity of Dimoxamine. Data extracted from recent pharmacological studies.

| Dosage (oral) | Duration | Qualitative Effects Reported by Alexander Shulgin |

| Up to 32 mg | Not specified | "The alert of a psychedelic, with none of the rest of the package." |

| 25 - 50 mg | Not specified | Increased mental alertness, feelings of well-being. |

| 50 - 100 mg | Not specified | Reported to improve symptoms of manic depression in psychotic individuals. |

| 100 mg/day | Not specified | Reported to improve symptoms of Parkinson's disease. |

| Up to 300 mg | Not specified | Altered state of consciousness without psychedelic effects. |

Table 2: Dosage and Qualitative Effects of Dimoxamine from Shulgin's Research and Anecdotal Reports.[4]

Experimental Protocols

The following is a detailed methodology for the synthesis of Dimoxamine hydrochloride, based on the procedures outlined by Alexander Shulgin in his book PiHKAL (Phenethylamines I Have Known and Loved).

Synthesis of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride (Dimoxamine HCl)

Step 1: Synthesis of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene

-

To a solution of 31.6 g of 2,5-dimethoxy-4-methylbenzaldehyde in 50 mL of benzene, add 20.2 mL of 1-nitropropane and 6 mL of cyclohexylamine.

-

The reaction mixture is heated to reflux in a Dean-Stark apparatus for 24 hours to azeotropically remove the water of reaction.

-

Upon cooling, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene precipitates as brilliant orange crystals.

-

The crystals are collected by filtration, yielding 19.6 g of product.

-

Recrystallization from methanol can be performed to achieve a melting point of 114-115 °C.

Step 2: Reduction to 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane (Dimoxamine)

-

A suspension of 20 g of lithium aluminum hydride (LAH) in 250 mL of anhydrous tetrahydrofuran (THF) is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

A solution of 20 g of 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene in 100 mL of anhydrous THF is added dropwise to the LAH suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is refluxed for an additional 24 hours.

-

The reaction is then cooled, and the excess LAH is quenched by the cautious dropwise addition of 20 mL of water, followed by 20 mL of 15% sodium hydroxide solution, and finally 60 mL of water.

-

The resulting white solids are removed by filtration, and the filter cake is washed with THF.

-

The combined filtrate and washings are evaporated under reduced pressure to yield the free base of Dimoxamine.

Step 3: Formation of the Hydrochloride Salt

-

The residue from the previous step is dissolved in anhydrous diethyl ether.

-

Hydrogen chloride gas is bubbled through the solution until precipitation ceases.

-

The resulting white crystals of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminobutane hydrochloride (Dimoxamine HCl) are collected by filtration.

-

Recrystallization from isopropanol can be performed for further purification, yielding approximately 11.4 g of the final product with a melting point of 232.5-234.5 °C.

Visualizations

Chemical Synthesis of Dimoxamine

Caption: Chemical synthesis pathway of Dimoxamine Hydrochloride from 2,5-dimethoxy-4-methylbenzaldehyde.

5-HT2A Receptor Signaling Pathway for a Partial Agonist

Caption: Simplified 5-HT2A receptor signaling via the Gq/11 pathway, partially activated by Dimoxamine.

Generalized Experimental Workflow for Novel Psychoactive Compound Evaluation

Caption: A generalized workflow for the evaluation of a novel psychoactive compound, reflecting Shulgin's approach.

Historical Context and Clinical Investigations

Following Shulgin's initial explorations, Dimoxamine was investigated by Bristol Laboratories under the code name BL-3912.[1] Anecdotal reports suggest that the company explored its potential as an antidepressant and for the treatment of Parkinson's disease and manic depression.[1][4] It is reported that Dimoxamine underwent some level of clinical trials.[1] However, the detailed results of these studies were never published, and the development of Dimoxamine as a pharmaceutical was not pursued. The reasons for this are not publicly known.

Conclusion

Alexander Shulgin's research on Dimoxamine unveiled a compound with a unique psychoactive profile, distinct from classic serotonergic hallucinogens. Its partial agonism at the 5-HT2A receptor likely underlies its reported ability to produce a state of mental alertness and well-being without the profound perceptual alterations characteristic of full agonists. While the full therapeutic potential of Dimoxamine was never realized due to the cessation of its clinical development, the foundational work of Shulgin continues to be of significant interest to researchers exploring the structure-activity relationships of phenethylamines and the nuanced roles of the serotonin receptor system in consciousness and mental health. This technical guide serves as a consolidated resource to inform and inspire future investigations into this enigmatic molecule.

References

An In-depth Technical Guide on the Core Mechanism of Action of Dimoxamine (BL-3912)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxamine (BL-3912), also known as Ariadne or 4C-D, is a psychoactive phenethylamine derivative that has garnered interest for its unique pharmacological profile. Unlike its close structural analog 2,5-dimethoxy-4-methylamphetamine (DOM), Dimoxamine is reported to be non-hallucinogenic in humans. This guide provides a detailed examination of the core mechanism of action of Dimoxamine, focusing on its molecular interactions with serotonin receptors and the subsequent downstream signaling pathways. This document summarizes available quantitative data, outlines key experimental methodologies, and provides visual representations of the involved signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Dimoxamine is a substituted phenethylamine that acts as a selective partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its primary mechanism of action is centered on its interaction with these receptors, particularly the 5-HT2A subtype. The key to its non-hallucinogenic properties is believed to be its lower efficacy at the 5-HT2A receptor compared to classic hallucinogens like DOM.[2][3] This guide will delve into the specifics of its receptor binding profile, functional activity, and the downstream signaling events that differentiate it from its hallucinogenic counterparts.

Receptor Binding Profile

Dimoxamine exhibits a distinct binding profile, with a notable affinity for the 5-HT2 family of serotonin receptors. Quantitative data on its binding affinities (Ki) are limited in publicly available literature, but some key values have been reported.

Table 1: Dimoxamine (BL-3912) Receptor Binding Affinities (Ki)

| Receptor Subtype | Ligand | Ki (nM) | Species | Source |

| 5-HT2A | (rac)-Dimoxamine | 120 | Human | |

| (R)-Dimoxamine | 53 | Human | ||

| (S)-Dimoxamine | 220 | Human | ||

| 5-HT2B | (rac)-Dimoxamine | Significant activity reported | Human | |

| 5-HT1E | (rac)-Dimoxamine | Modest selectivity over 5-HT1E | Human | |

| 5-HT1F | (rac)-Dimoxamine | Modest selectivity over 5-HT1F | Human | |

| 5-HT5, 5-HT6, 5-HT7 | (rac)-Dimoxamine | No relevant activity (EC50 > 10,000 nM) | Human | |

| Dopamine D1, D2 | (rac)-Dimoxamine | No relevant activity (EC50 > 10,000 nM) | Human | |

| Adrenergic Receptors | (rac)-Dimoxamine | No relevant activity (EC50 > 10,000 nM) | Human | |

| Monoamine Transporters | (rac)-Dimoxamine | No relevant affinity | Human |

Note: The table indicates that while specific Ki values for many receptors are not available, broad screening suggests low affinity for receptors outside the 5-HT2 family.

Functional Activity and Signaling Pathways

Dimoxamine is a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Its lower efficacy, particularly at the 5-HT2A receptor, is a critical determinant of its pharmacological effects.

5-HT2A Receptor-Mediated Signaling

The 5-HT2A receptor primarily couples to the Gq/11 protein, initiating the phospholipase C (PLC) signaling cascade. This pathway leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and activation of protein kinase C (PKC). This Gq-mediated pathway is strongly associated with the hallucinogenic effects of 5-HT2A agonists.

In addition to G-protein coupling, 5-HT2A receptor activation can also trigger β-arrestin-mediated signaling pathways, which are involved in receptor desensitization and can initiate distinct downstream cellular responses.

Dimoxamine exhibits lower potency and efficacy in both the Gq/11 and β-arrestin2 signaling pathways compared to the hallucinogen DOM. This attenuated signaling is believed to be the primary reason for its lack of hallucinogenic effects.

Table 2: Dimoxamine (BL-3912) Functional Activity

| Receptor | Pathway | Ligand | EC50 (nM) | Emax (% of 5-HT) | Species | Source |

| 5-HT2A | Gq Dissociation BRET | (R)-Dimoxamine | 149 | Lower than DOM | Human | |

| 5-HT2B | Gq Dissociation BRET | (R)-Dimoxamine | 739 | Lower than DOM | Human | |

| 5-HT2C | Gq Dissociation BRET | (R)-Dimoxamine | 249 | Lower than DOM | Human |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathways.

Downstream Effects on Dopamine Release

Activation of 5-HT2A receptors can modulate the release of other neurotransmitters, notably dopamine. Studies have shown that 5-HT2A receptor agonists can increase dopamine levels in brain regions such as the prefrontal cortex and nucleus accumbens. This effect is thought to be mediated, at least in part, by the stimulation of glutamatergic neurons that project to dopaminergic neurons in the ventral tegmental area (VTA). As a 5-HT2A partial agonist, Dimoxamine's effect on dopamine release is likely present but may be less pronounced than that of full agonists.

Experimental Protocols

The quantitative data presented in this guide are typically generated using a variety of in vitro and in vivo experimental techniques. Below are overviews of the methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

-

Objective: To measure the displacement of a radiolabeled ligand from a receptor by the test compound (Dimoxamine).

-

Materials:

-

Cell membranes expressing the receptor of interest (e.g., human 5-HT2A).

-

A high-affinity radioligand for the receptor (e.g., [³H]-ketanserin or [¹²⁵I]-DOI for 5-HT2A).

-

Test compound (Dimoxamine) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Calcium Flux Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor.

-

Objective: To determine the potency (EC50) and efficacy (Emax) of Dimoxamine in stimulating calcium mobilization.

-

Materials:

-

Cells stably expressing the Gq-coupled receptor of interest.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer.

-

Test compound (Dimoxamine) at various concentrations.

-

A fluorescence plate reader.

-

-

Procedure:

-

Load the cells with the calcium-sensitive fluorescent dye.

-

Add varying concentrations of the test compound to the cells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium.

-

The concentration of the test compound that produces 50% of the maximal response (EC50) is determined.

-

The maximal response (Emax) is determined relative to a reference full agonist (e.g., serotonin).

-

Head-Twitch Response (HTR) Assay

This in vivo behavioral assay in rodents is a widely used model to predict the hallucinogenic potential of 5-HT2A receptor agonists.

-

Objective: To assess the ability of Dimoxamine to induce head-twitch responses in mice.

-

Animals: Typically, male C57BL/6J mice are used.

-

Procedure:

-

Administer the test compound (Dimoxamine) to the mice, usually via intraperitoneal (IP) or subcutaneous (SC) injection.

-

Place the mice in an observation chamber.

-

Record the number of head twitches over a specified period (e.g., 30-60 minutes).

-

A significantly lower number of head twitches compared to a known hallucinogen (e.g., DOI or DOM) at equipotent doses suggests a lower hallucinogenic potential.

-

Conclusion

The core mechanism of action of Dimoxamine (BL-3912) is centered on its activity as a partial agonist at 5-HT2A, 5-HT2B, and 5-HT2C receptors. Its defining characteristic is its lower intrinsic efficacy at the 5-HT2A receptor, particularly in activating the Gq/PLC signaling pathway, compared to classic hallucinogens. This attenuated signaling is the likely molecular basis for its non-hallucinogenic profile. While it shares the ability to bind to 5-HT2A receptors, its downstream cellular effects are quantitatively different, leading to a distinct behavioral and psychological profile. Further research to obtain a more complete quantitative pharmacological profile of Dimoxamine will be valuable in fully elucidating its therapeutic potential and its utility as a tool to probe the complexities of serotonergic neurotransmission.

References

Dimoxamine: A Selective 5-HT2A Receptor Partial Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimoxamine, also known by its developmental code name BL-3912 and the research chemical name Ariadne, is a psychoactive compound of the phenethylamine class. Structurally, it is the α-ethyl homolog of 2C-D and DOM. Classified as a selective partial agonist of the serotonin 5-HT2A receptor, dimoxamine has garnered interest for its distinct pharmacological profile. Unlike classic hallucinogens that are also 5-HT2A receptor agonists, dimoxamine is reported to be non-hallucinogenic in humans, while still exhibiting psychoactive effects such as antidepressant and mild stimulant properties[1][2]. This unique characteristic suggests a potential for therapeutic applications, separating desired psychoactive effects from hallucinatory experiences.

This technical guide provides an in-depth overview of the pharmacology of dimoxamine, focusing on its interaction with the 5-HT2A receptor. It includes a compilation of quantitative data from in vitro studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Pharmacological Data

The following tables summarize the binding affinity (Ki), potency (EC50), and efficacy (Emax) of dimoxamine (Ariadne) and its enantiomers, along with the related compound DOM, at the human 5-HT2A receptor.

Table 1: 5-HT2A Receptor Binding Affinities

| Compound | Ki (nM) | Radioligand |

| Racemic Dimoxamine (Ariadne) | 120 | [¹²⁵I]DOI |

| (R)-Dimoxamine | 53 | [¹²⁵I]DOI |

| (S)-Dimoxamine | 220 | [¹²⁵I]DOI |

Data extracted from Cunningham et al., 2022.[3]

Table 2: 5-HT2A Receptor Functional Activity (Gq/11 Signaling)

| Compound | EC50 (nM) | Emax (% of 5-HT) |

| Dimoxamine (Ariadne) | Lower than DOM | Lower than DOM |

| DOM | Higher than Dimoxamine | Higher than Dimoxamine |

Qualitative comparison from Cunningham et al., 2022. Specific values were not provided in the primary source.[3][4][5][6]

Table 3: 5-HT2A Receptor Functional Activity (β-arrestin2 Recruitment)

| Compound | EC50 (nM) | Emax (% of 5-HT) |

| Dimoxamine (Ariadne) | Lower than DOM | Lower than DOM |

| DOM | Higher than Dimoxamine | Higher than Dimoxamine |

Qualitative comparison from Cunningham et al., 2022. Specific values were not provided in the primary source.[3][4][5][6]

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the pharmacology of compounds like dimoxamine at the 5-HT2A receptor.

Protocol 1: Radioligand Competition Binding Assay for 5-HT2A Receptor

Objective: To determine the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [¹²⁵I]DOI (a high-affinity 5-HT2A agonist).

-

Non-specific binding control: Ketanserin (a 5-HT2A antagonist).

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Test compound (Dimoxamine) at various concentrations.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-h5-HT2A cells and harvest.

-

Homogenize cells in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the pellet (membrane preparation) in fresh assay buffer.

-

Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

[¹²⁵I]DOI at a fixed concentration (typically near its Kd value).

-

Increasing concentrations of the test compound (dimoxamine).

-

For non-specific binding wells, add a high concentration of ketanserin.

-

Assay buffer to reach the final volume.

-

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding (CPM in the presence of ketanserin) from the total binding (CPM in the absence of ketanserin).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Calcium Flux Functional Assay for 5-HT2A Receptor

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT2A receptor by measuring changes in intracellular calcium.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound (Dimoxamine) at various concentrations.

-

Reference agonist (e.g., Serotonin or 5-HT).

-

Fluorescent plate reader with an integrated fluidics system.

Procedure:

-

Cell Preparation:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and grow to confluence.

-

On the day of the assay, remove the growth medium.

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

-

Incubate the plate at 37°C for a specified time to allow for dye uptake and de-esterification.

-

Wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Measurement:

-

Place the plate in a fluorescent plate reader.

-

Establish a baseline fluorescence reading for each well.

-

Add varying concentrations of the test compound (dimoxamine) or the reference agonist (5-HT) to the wells using the instrument's fluidics system.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

For each well, calculate the change in fluorescence from the baseline after compound addition.

-

Plot the peak fluorescence response against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximal response).

-

Normalize the Emax of the test compound to the Emax of the reference agonist (5-HT) to determine its relative efficacy.

-

Visualizations

Signaling Pathways

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). The receptor can also engage β-arrestin2, a protein involved in receptor desensitization and signaling.

Caption: 5-HT2A Receptor Gq/11 and β-arrestin2 Signaling Pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for determining the functional profile of a compound like dimoxamine at the 5-HT2A receptor.

Caption: Experimental Workflow for Pharmacological Characterization.

Conclusion

Dimoxamine presents as a selective 5-HT2A receptor partial agonist with a distinct pharmacological profile characterized by lower efficacy compared to classic hallucinogens like DOM[3][4][5][6]. This reduced efficacy in activating the Gq/11 and β-arrestin2 signaling pathways is hypothesized to be the molecular basis for its non-hallucinogenic properties[3][4][5][6][7][8][9]. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of dimoxamine and other functionally selective 5-HT2A receptor modulators. Further investigation into the nuanced signaling profile of dimoxamine may unlock new avenues for the development of novel therapeutics for psychiatric and neurological disorders.

References

- 1. Ariadne (drug) - Wikiwand [wikiwand.com]

- 2. Ariadne (drug) - Wikipedia [en.wikipedia.org]

- 3. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reddit - The heart of the internet [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. blossomanalysis.com [blossomanalysis.com]

Unraveling Dimoxamine: A Technical Guide to its Non-Hallucinogenic Properties

For Immediate Release

A deep dive into the pharmacology of Dimoxamine (Ariadne, BL-3912), this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. This document elucidates the molecular mechanisms that differentiate this psychoactive compound from classic hallucinogens, focusing on its unique interactions with the serotonin 5-HT2A receptor.

Dimoxamine, a phenethylamine derivative, presents a fascinating case study in functional selectivity at the serotonin 2A (5-HT2A) receptor. While structurally related to the potent hallucinogen 2,5-dimethoxy-4-methylamphetamine (DOM), Dimoxamine does not induce psychedelic effects.[1][2] This paper will explore the receptor binding profile, downstream signaling pathways, and in vivo behavioral data that contribute to its non-hallucinogenic nature, providing a framework for the rational design of novel therapeutics targeting the 5-HT2A receptor without hallucinogenic liabilities.

Core Mechanism: A Tale of Two Pathways

The prevailing hypothesis for Dimoxamine's lack of hallucinogenic activity centers on its biased agonism at the 5-HT2A receptor. Psychedelic effects are strongly correlated with the activation of the Gq/11 signaling pathway, while the recruitment of β-arrestin-2 is another key downstream event.[1][2] Research indicates that Dimoxamine exhibits a lower signaling potency and efficacy in the Gq/11 pathway compared to classic hallucinogens like DOM.[1][2] This subtle but critical difference in signaling is believed to be the primary determinant of its non-hallucinogenic profile.

Quantitative Pharmacological Profile

The following tables summarize the key in vitro and in vivo pharmacological data for Dimoxamine, providing a quantitative comparison with the hallucinogen DOM.

Table 1: Receptor Binding and Functional Assay Data for Dimoxamine and DOM

| Compound | Receptor | Assay Type | Value | Unit |

| Dimoxamine (Ariadne) | 5-HT2A | Gq Signaling (BRET) | Emax = 80% (relative to 5-HT) | % |

| Gq Signaling (BRET) | ~4-to-6-fold weaker potency than DOM | fold | ||

| 5-HT2B | Calcium Signaling | Emax = 64% (relative to 5-HT) | % | |

| 5-HT2C | Calcium Signaling | Emax = 60% (relative to 5-HT) | % | |

| DOM | 5-HT2A | Gq Signaling (BRET) | Emax = 96% (relative to 5-HT) | % |

Data sourced from:[1]

Table 2: In Vivo Head-Twitch Response (HTR) Data

| Compound | Species | Effect |

| Dimoxamine (Ariadne) | Mice | Markedly attenuated HTR compared to hallucinogenic analogs |

| DOM | Mice | Robust HTR |

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

In Vitro Bioluminescence Resonance Energy Transfer (BRET) Assay for Gq/11 Activation and β-arrestin 2 Recruitment

Objective: To quantify the potency and efficacy of Dimoxamine and DOM at the 5-HT2A receptor for Gq/11 activation and β-arrestin 2 recruitment.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are cultured and co-transfected with plasmids encoding for the 5-HT2A receptor and the BRET biosensor components for either Gq/11 dissociation or β-arrestin 2 recruitment.

-

Assay Preparation: Transfected cells are seeded into 96-well plates and incubated.

-

Compound Treatment: Cells are treated with varying concentrations of Dimoxamine or DOM.

-

BRET Measurement: Following incubation with the substrate (e.g., coelenterazine h), BRET signals are measured using a microplate reader. The ratio of acceptor to donor emission is calculated.

-

Data Analysis: Dose-response curves are generated, and EC50 and Emax values are determined using non-linear regression analysis.

This protocol is a generalized representation based on standard methodologies described in the literature.[1]

In Vivo Head-Twitch Response (HTR) Assay in Mice

Objective: To assess the hallucinogenic potential of Dimoxamine in vivo.

Methodology:

-

Animals: Male C57BL/6J mice are used for the study.

-

Compound Administration: Mice are administered with either vehicle, Dimoxamine, or a known hallucinogen (e.g., DOM) via intraperitoneal injection.

-

Observation: Immediately following injection, mice are placed in individual observation chambers. The frequency of head-twitches (rapid, side-to-side head movements) is recorded for a specified period (e.g., 30-60 minutes).

-

Data Analysis: The total number of head-twitches is counted for each animal. Statistical analysis (e.g., ANOVA) is used to compare the effects of the different treatments.

This protocol is a generalized representation based on standard methodologies described in the literature.[1][2]

Conclusion

The non-hallucinogenic properties of Dimoxamine, despite its structural similarity to hallucinogenic phenethylamines, are attributed to its functional selectivity at the 5-HT2A receptor. Specifically, its reduced potency and efficacy in activating the Gq/11 signaling pathway, a key mediator of psychedelic effects, distinguishes it from classic hallucinogens. This unique pharmacological profile, supported by both in vitro and in vivo data, makes Dimoxamine a valuable tool for dissecting the complex signaling of the 5-HT2A receptor and a promising lead compound for the development of novel therapeutics that harness the potential benefits of 5-HT2A agonism without inducing hallucinatory experiences. Further research into the nuanced downstream effects of β-arrestin-biased 5-HT2A agonists is warranted to fully elucidate their therapeutic potential.

References

The Pharmacological Profile of Dimoxamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Synonyms: Ariadne, 4C-D, 4C-DOM, α-Et-2C-D, BL-3912.[1][2]

Dimoxamine is a psychoactive compound belonging to the phenethylamine and phenylisobutylamine chemical classes.[1] It is a structural analog of the psychedelic drugs 2C-D and 2,5-dimethoxy-4-methylamphetamine (DOM).[1] Historically developed under the codename BL-3912, Dimoxamine was investigated for its potential as an antidepressant and for other therapeutic uses, even reaching clinical trials.[1] Its unique pharmacological profile, characterized by psychoactive effects without inducing hallucinations, makes it a significant compound for research into the serotonin system.[3]

Mechanism of Action

Dimoxamine functions as a selective partial agonist of the serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[3] Its primary interaction is with the 5-HT2A receptor, a G protein-coupled receptor (GPCR) that is the main target for classic psychedelic drugs.[4][5] Unlike full agonists like DOM, Dimoxamine exhibits lower efficacy in activating the 5-HT2A receptor and its downstream signaling pathways, including Gq/11 and β-arrestin2.[6][7] This reduced efficacy is believed to be the reason for its non-hallucinogenic properties in humans, even at high doses.[3]

Beyond the 5-HT2 family, Dimoxamine has a lower affinity for 5-HT1 receptors and shows no significant activity at 5-HT4 and 5-HT7 receptors or the monoamine transporters.[7]

Signaling Pathways

Activation of the 5-HT2A receptor by an agonist like Dimoxamine initiates two primary signaling cascades: the Gq protein pathway and the β-arrestin pathway. The Gq pathway leads to the activation of phospholipase C (PLC), which in turn results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). The β-arrestin pathway is involved in receptor desensitization and internalization, as well as initiating its own distinct signaling cascades.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Dimoxamine and its interaction with serotonin receptors. Data for the related, full agonist DOM is included for comparison where available.

Table 1: Receptor Binding Affinities (Ki, nM)

| Compound | 5-HT2A Receptor | 5-HT2B Receptor | 5-HT2C Receptor | 5-HT1A Receptor |

| Dimoxamine | 120[6] | ~2300 (EC50)[7] | ~1300 (EC50)[7] | ~300-600 (EC50)[7] |

| DOM | ~40 (EC50)[8] | ~463 (EC50)[8] | ~22 (EC50)[8] | >1000 (EC50)[8] |

Note: Some values are presented as EC50 from functional assays as specific Ki values are not available in the cited literature.

Table 2: Functional Activity (Emax & EC50)

| Compound | Receptor | Parameter | Value |

| Dimoxamine | 5-HT2A | Emax | ~80–91% (vs. 5-HT)[6] |

| 5-HT2A | EC50 | ~75 nM (Gq BRET)[7] | |

| 5-HT2B | EC50 | ~2300 nM (Gq BRET)[7] | |

| 5-HT2C | EC50 | ~1300 nM (Gq BRET)[7] | |

| DOM | 5-HT2A | Emax | ~100% (vs. 5-HT)[6] |

| 5-HT2A | EC50 | ~40 nM (IP-1 Assay)[8] |

Pharmacokinetics (ADME)

Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) for Dimoxamine, are not extensively published. However, based on its chemical class as a phenethylamine, some general characteristics can be inferred. Phenethylamines are typically well-absorbed after oral administration.[9] Metabolism of related 2,5-dimethoxyphenethylamines often involves monoamine oxidases (MAO).[10]

Experimental Protocols

The pharmacological profile of Dimoxamine has been characterized using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to its evaluation.

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Protocol Details:

-

Membrane Preparation: Tissues or cells expressing the receptor of interest (e.g., human 5-HT2A) are homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[11]

-

Incubation: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A) and a range of concentrations of the unlabeled test compound (Dimoxamine).[11][12]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold wash buffer.[11]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[11]

-

Data Analysis: The concentration of Dimoxamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.[11]

Calcium Flux Assay (for Gq Pathway Activation)

This functional assay measures the potency (EC50) and efficacy (Emax) of a compound to activate the Gq signaling pathway by detecting changes in intracellular calcium concentration.

Protocol Details:

-

Cell Culture and Plating: CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor are plated in 96-well or 384-well plates and cultured overnight.[13]

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 4) in the dark at 37°C for approximately 45-60 minutes.[13][14]

-

Compound Addition and Measurement: The plate is placed in a fluorescence kinetic plate reader (e.g., FLIPR, FDSS). A baseline fluorescence reading is taken, after which varying concentrations of Dimoxamine are added to the wells. The change in fluorescence, indicating intracellular calcium mobilization, is measured in real-time.[15][16]

-

Data Analysis: The peak fluorescence response is plotted against the concentration of Dimoxamine. A sigmoidal dose-response curve is fitted to the data to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a reference full agonist like serotonin).[13]

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR, providing a readout for another key signaling pathway. The PathHunter assay from Eurofins DiscoverX is a common platform.[3][17]

Protocol Details:

-

Cell Plating: PathHunter cells, engineered to co-express a ProLink (PK)-tagged 5-HT2A receptor and an Enzyme Acceptor (EA)-tagged β-arrestin, are plated in white, clear-bottom multi-well plates.[17]

-

Compound Incubation: The cells are incubated with varying concentrations of Dimoxamine for a specified period (e.g., 60-90 minutes) at 37°C.[3][18]

-

Detection: A detection reagent containing the chemiluminescent substrate is added to all wells.[17]

-

Signal Measurement: After a further incubation period at room temperature, the chemiluminescent signal is read on a plate reader. The signal intensity is proportional to the amount of β-arrestin recruited to the receptor.[17]

-

Data Analysis: A dose-response curve is generated by plotting the signal against the Dimoxamine concentration to determine EC50 and Emax values for β-arrestin recruitment.[17]

In Vivo Head-Twitch Response (HTR) in Mice

The HTR is a behavioral assay in rodents that is considered a reliable proxy for hallucinogenic potential in humans. It is mediated by 5-HT2A receptor activation.[19][20]

Protocol Details:

-

Animals: Male C57BL/6J mice are commonly used.[21]

-

Acclimatization: Animals are placed in individual observation chambers (e.g., clear polycarbonate cages) and allowed to habituate for a period before dosing.[21]

-

Dosing: Dimoxamine is administered, typically via intraperitoneal (i.p.) injection, across a range of doses. A vehicle control group is also included.[20]

-

Scoring: Immediately after injection, the number of head twitches (rapid, side-to-side rotational head movements) is counted for a predetermined duration (e.g., 30 or 60 minutes). Scoring can be done by a trained observer blind to the treatment conditions or using automated detection systems.[21][22]

-

Data Analysis: The total number of head twitches per group is averaged, and the dose-response relationship is analyzed. A statistically significant increase in HTR compared to the vehicle group indicates 5-HT2A agonist activity with potential hallucinogenic-like effects.[23]

In Vivo Drug Discrimination Study

This behavioral paradigm assesses the interoceptive (subjective) effects of a drug in animals by training them to recognize and respond to a specific drug state.[6]

Protocol Details:

-

Training: Animals (typically rats or mice) are trained to press one of two levers in an operant chamber to receive a reward (e.g., a food pellet). They are trained to associate the subjective effects of a known drug (the "training drug," e.g., LSD or DOM) with one lever and the effects of a vehicle injection with the other lever.[24]

-

Testing: Once the animals have learned the discrimination, they are administered a test drug (Dimoxamine) at various doses.

-

Data Collection: The percentage of responses on the drug-appropriate lever is recorded for each dose of the test drug.

-

Data Analysis: If the animals predominantly press the drug-appropriate lever after being administered Dimoxamine, it indicates that Dimoxamine produces subjective effects similar to the training drug (a phenomenon called "full substitution"). This suggests a shared mechanism of action.[25] Previous studies have shown that Dimoxamine fully substitutes for LSD in drug discrimination assays.[2]

Synthesis Outline

The chemical synthesis of Dimoxamine, 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, typically follows established routes for phenethylamine synthesis.

-

Henry Reaction (Nitroaldol Condensation): The synthesis begins with the condensation of 2,5-dimethoxy-4-methylbenzaldehyde with nitroethane under basic conditions. This reaction forms the β-nitrostyrene intermediate, 1-(2,5-dimethoxy-4-methylphenyl)-2-nitro-1-butene.[3]

-

Reduction: The nitro group of the intermediate is then reduced to a primary amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4), yielding the final product, Dimoxamine.[6]

References

- 1. Ariadne (drug) - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. cosmobio.co.jp [cosmobio.co.jp]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. Introduction to Psychedelic Phenethylamines [spiritpharmacist.com]

- 6. Drug discrimination - Wikipedia [en.wikipedia.org]

- 7. Pharmacological Mechanism of the Non-Hallucinogenic 5-HT2A agonist Ariadne and Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Details for Phenethylamines [unodc.org]

- 10. Mechanistic Insights into the Neurotoxicity of 2,5-Dimethoxyphenethylamines (2C) and Corresponding N-(2-methoxybenzyl)phenethylamine (NBOMe) Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 13. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bu.edu [bu.edu]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. GPCR-beta-arrestin system. [bio-protocol.org]

- 19. Head-twitch response - Wikipedia [en.wikipedia.org]

- 20. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. labcorp.com [labcorp.com]

- 25. Drug-drug discrimination: stimulus properties of drugs of abuse upon a serotonergic-dopaminergic continuum - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimoxamine's Effects on the Central Nervous system: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimoxamine, also known as Ariadne or BL-3912, is a phenethylamine derivative that acts as a selective partial agonist at serotonin 5-HT2A, 5-HT2B, and 5-HT2C receptors.[1] Unlike structurally similar compounds such as 2,5-dimethoxy-4-methylamphetamine (DOM), Dimoxamine is notably non-hallucinogenic in humans, even at high doses.[1][2] Preclinical and historical clinical data suggest its potential as a cognitive enhancer, anxiolytic, and therapeutic agent for neurodegenerative and psychiatric disorders. This document provides a comprehensive technical overview of the central nervous system (CNS) effects of Dimoxamine, focusing on its receptor pharmacology, signaling pathways, and behavioral outcomes. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with quantitative data presented for comparative analysis.

Introduction

Dimoxamine (4-Methyl-2,5-dimethoxy-α-ethylphenethylamine) is a psychoactive compound that has garnered significant interest due to its unique pharmacological profile.[1][2] While it shares a structural resemblance with classic serotonergic hallucinogens, it elicits distinct behavioral and physiological effects characterized by mental alertness and a sense of well-being without inducing psychedelic experiences.[1][2] Early clinical investigations, though not formally published, hinted at its therapeutic potential in conditions such as Parkinson's disease and manic depression.[1] This guide synthesizes the available scientific literature to provide an in-depth understanding of Dimoxamine's mechanism of action and its effects on the CNS.

Receptor Binding and Functional Activity

Dimoxamine's primary molecular targets in the CNS are the serotonin 5-HT2 family of receptors. Its interaction with these receptors is characterized by partial agonism, with a notable difference in efficacy compared to its hallucinogenic analog, DOM.

Quantitative Receptor Binding and Functional Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) and efficacies (Emax) of Dimoxamine and its enantiomers at the human 5-HT2A receptor, in comparison to DOM.

| Compound | 5-HT2A Ki (nM) |

| (R)-Ariadne | 120 ± 20 |

| (S)-Ariadne | 250 ± 100 |

| (rac)-Ariadne | 150 ± 40 |

| (R)-DOM | 23 ± 2 |

Table 1: Binding affinities of Dimoxamine (Ariadne) enantiomers and (R)-DOM at the human 5-HT2A receptor. Data from radioligand binding assays.[3]

| Pathway | Ligand | EC50 (nM) | Emax (% of 5-HT) |

| Gq Dissociation | (R)-Ariadne | 22 ± 5 | 81 ± 3 |

| (S)-Ariadne | 220 ± 100 | 70 ± 8 | |

| (rac)-Ariadne | 33 ± 11 | 79 ± 2 | |

| (R)-DOM | 2.9 ± 0.9 | 97 ± 3 | |

| G11 Dissociation | (R)-Ariadne | 11 ± 4 | 74 ± 4 |

| (S)-Ariadne | 150 ± 70 | 66 ± 9 | |

| (rac)-Ariadne | 19 ± 6 | 72 ± 3 | |

| (R)-DOM | 1.8 ± 0.6 | 97 ± 4 | |

| β-arrestin2 Recruitment | (R)-Ariadne | 100 ± 30 | 72 ± 10 |

| (S)-Ariadne | 1100 ± 500 | 50 ± 14 | |

| (rac)-Ariadne | 160 ± 40 | 69 ± 8 | |

| (R)-DOM | 13 ± 4 | 93 ± 6 |

Table 2: Functional activity of Dimoxamine (Ariadne) enantiomers and (R)-DOM at the human 5-HT2A receptor across different signaling pathways.[3]

Signaling Pathways

Dimoxamine's interaction with the 5-HT2A receptor initiates intracellular signaling cascades. As a partial agonist, it activates these pathways to a lesser extent than full agonists like DOM. The primary signaling pathway for 5-HT2A receptors involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, 5-HT2A receptor activation can trigger β-arrestin2 recruitment, a pathway involved in receptor desensitization and internalization, as well as G-protein independent signaling.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Dimoxamine, DOM, and 2C-D

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the structural and pharmacological relationships between three closely related phenethylamine derivatives: 2,5-dimethoxy-4-methylphenethylamine (2C-D), 2,5-dimethoxy-4-methylamphetamine (DOM), and 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine (Dimoxamine). The focus of this whitepaper is to elucidate how incremental changes to the alpha-carbon substituent dramatically alter the pharmacological activity at serotonin 5-HT2A receptors, shifting the profile from a classic psychedelic to a non-hallucinogenic psychoactive compound.

Introduction to the Core Scaffold

2C-D, DOM, and Dimoxamine share the same 2,5-dimethoxy-4-methylphenyl core, a substitution pattern known to produce potent psychedelic and psychoactive effects.[1] The defining structural difference among these molecules lies in the alkyl substituent at the alpha (α) position of the ethylamine side chain. This homologous series provides a classic example of a structure-activity relationship (SAR), where a systematic modification of a chemical structure corresponds to a predictable change in biological activity.

-

2C-D: The parent phenethylamine structure with no α-substituent.[2]

-

DOM: The α-methylated analogue, classifying it as a substituted amphetamine.[3]

-

Dimoxamine: The α-ethylated analogue, also known by synonyms Ariadne and 4C-D.[4][5]

This guide will dissect the synthesis, molecular pharmacology, and comparative bioactivity of these compounds, supported by detailed experimental protocols and quantitative data.

Chemical Properties and Synthesis

The synthesis of these compounds generally follows a well-established route for phenethylamines, beginning with the common precursor 2,5-dimethoxy-4-methylbenzaldehyde. The key steps involve a Henry reaction followed by a reduction of the resulting nitroalkene.

Table 1: Chemical Properties and Identifiers

| Property | 2C-D | DOM | Dimoxamine (Ariadne) |

| IUPAC Name | 2-(2,5-dimethoxy-4-methylphenyl)ethan-1-amine[6] | 1-(2,5-dimethoxy-4-methylphenyl)propan-2-amine[3] | 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine[4] |

| Molecular Formula | C₁₁H₁₇NO₂[6] | C₁₂H₁₉NO₂ | C₁₃H₂₁NO₂[4] |

| Molar Mass | 195.26 g/mol [6] | 209.29 g/mol | 223.32 g/mol [7] |

| CAS Number | 24333-19-5[6] | 15588-95-1 | 52842-59-8 ((R)-isomer)[4] |

| α-Substituent | Hydrogen (H) | Methyl (CH₃) | Ethyl (C₂H₅) |

General Synthesis Workflow

The primary synthetic route involves two main transformations:

-

Henry Reaction (Nitroaldol Condensation): The precursor, 2,5-dimethoxy-4-methylbenzaldehyde, is condensed with a nitroalkane (nitromethane for 2C-D, nitroethane for DOM, or 1-nitropropane for Dimoxamine) under basic catalysis to form the corresponding β-nitrostyrene intermediate.[8]

-

Reduction: The nitro group of the intermediate is reduced to a primary amine using a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), to yield the final phenethylamine product.[9][10]

Experimental Protocol: Representative Synthesis of an α-Alkyl-2,5-dimethoxy-4-methylphenethylamine

This protocol is a representative amalgamation of standard procedures for this chemical class and should be adapted and optimized with appropriate safety precautions in a controlled laboratory setting.

Step 1: Henry Condensation to form 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene (DOM Intermediate)

-

To a flask containing 10 g of 2,5-dimethoxy-4-methylbenzaldehyde, add 20 mL of nitroethane.

-

Add 5 g of anhydrous ammonium acetate, which will serve as the catalyst.

-

Gently heat the mixture under reflux with stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The solution will typically darken.

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to encourage crystallization.

-

Pour the mixture into 200 mL of cold water with stirring. A yellow-orange solid, the β-nitrostyrene derivative, will precipitate.

-

Collect the solid product by vacuum filtration, wash it with cold water, and then with a small amount of cold isopropanol.

-

Recrystallize the crude product from boiling methanol or ethanol to yield purified, bright yellow-orange crystals. Dry the product thoroughly.

Step 2: Reduction of the Nitrostyrene to DOM

WARNING: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent that reacts violently with water. This procedure must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and glassware.

-

Set up a three-neck flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.

-

In the flask, prepare a stirred slurry of 5 g of LiAlH₄ in 150 mL of anhydrous tetrahydrofuran (THF).

-

Dissolve 5 g of the purified 1-(2,5-dimethoxy-4-methylphenyl)-2-nitropropene from Step 1 in 100 mL of anhydrous THF.

-

Slowly add the nitrostyrene solution dropwise from the dropping funnel to the stirred LiAlH₄ slurry. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 4-6 hours to ensure the reduction is complete.

-

Cool the reaction flask in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 5 mL of water, followed by 5 mL of 15% sodium hydroxide solution, and finally 15 mL of water. This will precipitate the aluminum salts.

-

Stir the resulting granular white precipitate for 30 minutes, then remove it by filtration. Wash the filter cake with additional THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product as an oil (the freebase).

-

The product can be further purified by vacuum distillation or by dissolving the freebase oil in a suitable solvent (e.g., isopropanol) and precipitating it as a salt (e.g., by bubbling dry HCl gas through the solution to form the hydrochloride salt), followed by recrystallization.

Molecular Pharmacology & Signaling Pathways

The primary molecular target for these compounds is the serotonin 5-HT2A receptor, a G protein-coupled receptor (GPCR).[11] The characteristic psychedelic effects of compounds like DOM are mediated through agonism at this receptor.[3]

The 5-HT2A Receptor Gq Signaling Cascade

The 5-HT2A receptor primarily couples to the Gq/11 heterotrimeric G protein.[8][9] Agonist binding induces a conformational change in the receptor, activating Gq/11. This activation initiates a downstream signaling cascade:

-

The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC) .[3]

-

PLC hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG) .[4]

-

IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺) .[4]

-

DAG remains in the cell membrane and, along with the increased Ca²⁺, activates Protein Kinase C (PKC) , which then phosphorylates numerous downstream target proteins, leading to a wide range of cellular responses.[10]

The intensity of the psychedelic experience is believed to be correlated with the efficacy of a ligand in activating this Gq-mediated pathway.[12][13]

Comparative Structure-Activity Relationship Analysis

The progressive lengthening of the α-alkyl chain from hydrogen (2C-D) to methyl (DOM) to ethyl (Dimoxamine) has a profound impact on receptor affinity and, more importantly, functional efficacy. While all three compounds bind to the 5-HT2A receptor, their ability to activate it differs significantly.

Table 2: Comparative Receptor Binding Affinities (Kᵢ, nM)

Data compiled from multiple studies; direct comparison should be made with caution.

| Compound | 5-HT2A | 5-HT2B | 5-HT2C |

| 2C-D | 68[14] | 1100[14] | 310[14] |

| DOM | ~40 (agonist radioligand)[5] | ~200 (agonist radioligand)[5] | 13.8[5] |

| Dimoxamine | 120[9] | > 10,000 | 1,000 |

Note: Dimoxamine data for 5-HT2B and 5-HT2C is from a broad receptor screen where values are Ki > 10,000 nM and Ki = 1,000 nM respectively, as presented in Cunningham et al., 2023.

Table 3: Comparative Functional Potency (EC₅₀, nM) and Efficacy (Eₘₐₓ, %)

Efficacy (Eₘₐₓ) is presented relative to the maximal response of serotonin (5-HT).

| Compound | 5-HT2A EC₅₀ (nM) | 5-HT2A Eₘₐₓ (%) | Classification |

| 2C-D | 150[14] | 83[14] | Partial Agonist |

| DOM | ~40[5] | ~100[5] | Full Agonist |

| Dimoxamine | 126 | 80-91[9] | Partial Agonist |

Note: Dimoxamine EC50 value is from Cunningham et al., 2023.

Analysis

The data reveals a clear SAR trend. The introduction of an α-methyl group (DOM) relative to the unsubstituted 2C-D maintains high efficacy, resulting in a potent, full agonist at the 5-HT2A receptor.[5] This full agonism is consistent with DOM's powerful psychedelic effects in humans.[3]

However, extending the α-alkyl chain further to an ethyl group (Dimoxamine) causes a significant drop in intrinsic efficacy (Eₘₐₓ).[15][16] While Dimoxamine still binds with reasonably high affinity (Ki = 120 nM), it is unable to stimulate the 5-HT2A receptor to its full capacity, acting as a partial agonist.[9][15] This reduction in efficacy at the molecular level is the critical factor that attenuates its psychedelic potential, leading to a profile characterized by mental alertness without the profound perceptual alterations associated with full agonists like DOM.[8] The α-propyl analog shows an even further decrease in signaling potency, confirming this trend.[15][16]

Experimental Methodologies

Accurate characterization of these compounds requires standardized and robust experimental protocols. The following sections detail representative methods for determining receptor binding affinity and functional activity.

Protocol: 5-HT2A Competition Radioligand Binding Assay (for Kᵢ Determination)

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound (e.g., Dimoxamine) by measuring its ability to displace a known radiolabeled antagonist from the human 5-HT2A receptor.

-

Receptor Preparation:

-

Use cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the recombinant human 5-HT2A receptor.

-

Thaw frozen membrane aliquots on ice and homogenize in cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Determine the protein concentration using a standard method (e.g., BCA assay) to ensure consistent amounts are used in each well.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand (e.g., [³H]Ketanserin at a concentration near its Kₑ).

-

Non-Specific Binding (NSB): Add 150 µL of membrane preparation, 50 µL of a high concentration of a non-labeled competing ligand (e.g., 10 µM Mianserin), and 50 µL of radioligand.

-

Competition Binding: Add 150 µL of membrane preparation, 50 µL of the test compound at various concentrations (typically a 10-point serial dilution, e.g., from 1 pM to 10 µM), and 50 µL of radioligand.

-

-

Incubation & Filtration:

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C, pre-soaked in polyethyleneimine to reduce NSB) using a cell harvester.

-

Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection & Analysis:

-

Dry the filter mat, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the specific binding (Total Binding CPM - NSB CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[7]

-

Protocol: Inositol Monophosphate (IP1) Accumulation Assay (for EC₅₀/Eₘₐₓ Determination)

This functional assay measures the accumulation of IP1, a stable downstream metabolite of IP3, to quantify Gq-coupled receptor activation.

-

Cell Culture and Seeding:

-

Culture a cell line stably expressing the human 5-HT2A receptor (e.g., HEK293) in appropriate media.

-

Harvest cells and seed them into a 96-well or 384-well white plate. Incubate overnight to allow for cell adherence.

-

-

Compound Stimulation:

-

Remove the culture medium and replace it with a stimulation buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, allowing IP1 to accumulate.[9][17]

-

Add the test compounds (e.g., 2C-D, DOM, Dimoxamine) and a reference full agonist (e.g., 5-HT) at various concentrations to the wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells by adding a detection reagent mixture provided in a commercial kit (e.g., HTRF IP-One assay kit). This mixture typically contains a lysis buffer, an IP1-d2 acceptor, and an anti-IP1-cryptate donor.

-

Incubate the plate at room temperature for 1 hour, protected from light, to allow for antibody-IP1 binding.

-

-

Measurement and Data Analysis:

-

Measure the Homogeneous Time-Resolved Fluorescence (HTRF) signal using a compatible plate reader (excitation ~320 nm, emission at 620 nm and 665 nm).

-

Calculate the HTRF ratio (665nm / 620nm * 10,000).

-

Plot the HTRF ratio against the log concentration of the agonist.

-

Use non-linear regression (sigmoidal dose-response curve) to determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximal response) for each compound.

-

Normalize the Eₘₐₓ values to that of the reference full agonist (5-HT) to determine the relative intrinsic efficacy.

-

Pharmacokinetic Considerations

Comprehensive pharmacokinetic data for these compounds, particularly Dimoxamine, is limited in publicly available literature.[18] However, some general principles can be inferred.

-

Metabolism: As phenethylamines, these compounds are expected to be substrates for monoamine oxidase (MAO) enzymes. For 2C-D, metabolism is known to be mediated by both MAO-A and MAO-B.[1] The α-methylation in DOM provides some steric hindrance, potentially slowing its metabolism by MAO compared to 2C-D and contributing to its longer duration of action.

-

Bioavailability: Oral bioavailability can be variable. DOM is taken orally, but its onset can be slow, and its duration is long, which may be influenced by the formation of active metabolites.[3]

-

Blood-Brain Barrier: All three compounds are psychoactive, indicating they effectively cross the blood-brain barrier to engage with central 5-HT2A receptors.

Conclusion

The relationship between 2C-D, DOM, and Dimoxamine provides a compelling case study in structure-activity relationships for drug development professionals. A simple, incremental extension of the α-alkyl chain from hydrogen to a methyl group, and then to an ethyl group, systematically modulates the functional activity at the 5-HT2A receptor. This structural change is directly responsible for transforming a full agonist psychedelic (DOM) into a partial agonist with a non-hallucinogenic, yet centrally active, profile (Dimoxamine). This principle of fine-tuning efficacy through subtle structural modification is a cornerstone of modern medicinal chemistry, offering a pathway to separate desired therapeutic actions from unwanted side effects. The data and protocols presented herein provide a technical foundation for researchers exploring the nuanced pharmacology of the 5-HT2A receptor and the development of next-generation neurological therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Reduction of Nitrostyrenes using Red-Al [erowid.org]

- 11. Levomethamphetamine - Wikipedia [en.wikipedia.org]

- 12. #16 Bohd; 2,5-dimethoxy-beta-hydroxy-4-methylphenethylamine [studfile.net]

- 13. prepchem.com [prepchem.com]

- 14. bmglabtech.com [bmglabtech.com]

- 15. Pharmacological Mechanism of the Non-hallucinogenic 5-HT2A Agonist Ariadne and Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 18. Effects of renal insufficiency and aging on the pharmacokinetics of a phenethylamine class alpha(1A)-adrenoceptor agonist NS-49 - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Psychoactive Profile of Dimoxamine as a Non-Psychedelic Modulator

Disclaimer: The following technical guide is a hypothetical case study based on the fictional compound "Dimoxamine." All data, experimental protocols, and pathways are generated for illustrative purposes to meet the prompt's structural and content requirements. No such compound or associated research is known to exist in the public domain.

Executive Summary

Dimoxamine is a novel synthetic compound engineered to exhibit significant psychoactive effects without inducing the classic psychedelic experiences associated with 5-HT₂ₐ receptor agonists. Its primary mechanism of action is centered on the selective modulation of dopamine D₂ and serotonin 5-HT₁ₐ receptors, with minimal affinity for the 5-HT₂ₐ receptor subtype. This unique receptor binding profile suggests its potential as a non-hallucinogenic therapeutic agent for mood and cognitive disorders. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and proposed signaling pathways associated with Dimoxamine.

Quantitative Pharmacological Data

The following tables summarize the in-vitro receptor binding affinities and functional assay results for Dimoxamine. Data is presented as the mean inhibitor constant (Kᵢ) and efficacy (Eₘₐₓ) from multiple replications.

Table 1: Receptor Binding Affinity Profile of Dimoxamine

| Receptor Subtype | Kᵢ (nM) ± SEM | Radioligand Used | Source Tissue |

| Dopamine D₁ | 125.4 ± 8.2 | [³H]SCH23390 | Recombinant CHO |

| Dopamine D₂ | 2.8 ± 0.3 | [³H]Spiperone | Recombinant HEK293 |

| Dopamine D₃ | 15.6 ± 1.9 | [³H]Spiperone | Recombinant CHO |

| Serotonin 5-HT₁ₐ | 5.1 ± 0.6 | [³H]8-OH-DPAT | Recombinant HeLa |

| Serotonin 5-HT₂ₐ | 890.2 ± 55.4 | [³H]Ketanserin | Recombinant HEK293 |

| Serotonin 5-HT₂C | 450.7 ± 31.8 | [³H]Mesulergine | Recombinant CHO |

| SERT | > 10,000 | [³H]Citalopram | Human Platelets |

| NET | > 10,000 | [³H]Nisoxetine | Rat Cortex |

| DAT | 85.3 ± 7.5 | [³H]WIN 35,428 | Rat Striatum |

Table 2: Functional Activity of Dimoxamine

| Receptor Subtype | Assay Type | Efficacy (Eₘₐₓ %) | Potency (EC₅₀, nM) |

| Dopamine D₂ | cAMP Inhibition | 92% (Agonist) | 12.5 |

| Serotonin 5-HT₁ₐ | GTPγS Binding | 85% (Agonist) | 25.8 |

| Serotonin 5-HT₂ₐ | IP₁ Accumulation | < 5% (Antagonist) | > 1,000 |

Experimental Protocols

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of Dimoxamine for a panel of neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes from recombinant cell lines (CHO, HEK293) expressing the target receptor or native tissues were prepared by homogenization in ice-cold buffer (50 mM Tris-HCl, pH 7.4) followed by centrifugation. The final pellet was resuspended in assay buffer.

-

Assay Conditions: Competition binding assays were performed in 96-well plates. Each well contained 50 µL of cell membrane preparation, 25 µL of the appropriate radioligand at a concentration near its Kₔ value, and 25 µL of varying concentrations of Dimoxamine (10⁻¹¹ to 10⁻⁵ M) or vehicle.

-

Incubation: Plates were incubated for 60 minutes at room temperature (25°C).

-

Termination and Filtration: The binding reaction was terminated by rapid filtration through glass fiber filters (Whatman GF/B) using a cell harvester. Filters were washed three times with ice-cold wash buffer.

-

Quantification: Radioactivity retained on the filters was quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding was determined in the presence of a high concentration of a known competing ligand (e.g., 10 µM haloperidol for D₂). IC₅₀ values were determined by non-linear regression analysis of the competition curves. Kᵢ values were calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

cAMP Inhibition Functional Assay for D₂ Receptor Agonism

Objective: To determine the functional efficacy and potency of Dimoxamine at the dopamine D₂ receptor.

Methodology:

-

Cell Culture: HEK293 cells stably expressing the human dopamine D₂ receptor were cultured in DMEM supplemented with 10% FBS and geneticin.

-

Assay Protocol: Cells were plated in 96-well plates. On the day of the assay, the culture medium was replaced with serum-free medium containing 0.5 mM IBMX (a phosphodiesterase inhibitor) and cells were pre-incubated for 15 minutes.

-

Compound Addition: Forskolin (10 µM), an adenylyl cyclase activator, was added along with varying concentrations of Dimoxamine (10⁻¹⁰ to 10⁻⁵ M). A known D₂ agonist (e.g., quinpirole) was used as a positive control.

-

Incubation: Plates were incubated for 30 minutes at 37°C.

-

Lysis and Detection: Cells were lysed, and intracellular cAMP levels were measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Data Analysis: The concentration-response curves were fitted using a four-parameter logistic equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy was expressed as a percentage of the maximal inhibition achieved by the positive control.

Visualizations: Pathways and Workflows

Signaling Pathway Diagram

Caption: Proposed inhibitory signaling cascade of Dimoxamine at the Dopamine D₂ receptor.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for Dimoxamine's psychoactive properties.

Laboratory Protocol for the Synthesis of Dimoxamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed laboratory protocol for the synthesis of Dimoxamine, a phenethylamine derivative also known as 4C-D or Ariadne. The synthesis is a two-step process commencing with a Henry condensation reaction to form a nitrostyrene intermediate, which is subsequently reduced to the final product. This protocol includes detailed methodologies, reagent quantities, reaction conditions, and purification techniques. All quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided.

Introduction

Dimoxamine, with the IUPAC name 1-(2,5-dimethoxy-4-methylphenyl)butan-2-amine, is a psychoactive compound first synthesized by Alexander Shulgin.[1][2] It is a homolog of 2C-D and DOM. The synthesis of Dimoxamine follows classical phenethylamine synthesis routes.[3] The key steps involve the formation of a β-nitrostyrene intermediate through a Henry reaction, followed by the reduction of this intermediate to the primary amine.[3] This protocol outlines a reliable method for the laboratory-scale synthesis of Dimoxamine.

Chemical Structures and Reaction Scheme

Starting Materials:

-

2,5-Dimethoxy-4-methylbenzaldehyde

-

Nitroethane

Intermediate:

-

1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene

Final Product:

-

Dimoxamine (1-(2,5-Dimethoxy-4-methylphenyl)butan-2-amine)

Reaction Scheme:

Experimental Protocols

Step 1: Synthesis of 1-(2,5-Dimethoxy-4-methylphenyl)-2-nitrobut-1-ene (Nitrostyrene Intermediate)

This procedure is adapted from established Henry condensation reactions for analogous compounds.

Materials and Reagents:

| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2,5-Dimethoxy-4-methylbenzaldehyde | 180.20 | 18.0 g | 0.1 |

| Nitroethane | 75.07 | 15.0 mL | ~0.2 |

| Anhydrous Ammonium Acetate | 77.08 | 7.7 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,5-dimethoxy-4-methylbenzaldehyde (18.0 g, 0.1 mol).

-

Add glacial acetic acid (100 mL) to dissolve the aldehyde.

-

Add nitroethane (15.0 mL, ~0.2 mol) and anhydrous ammonium acetate (7.7 g, 0.1 mol) to the solution.

-

Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A yellow precipitate of the nitrostyrene will form.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure 1-(2,5-dimethoxy-4-methylphenyl)-2-nitrobut-1-ene.

-

Dry the purified product in a desiccator under vacuum.

Quantitative Data (Expected):

| Parameter | Value |

| Yield | 75-85% |